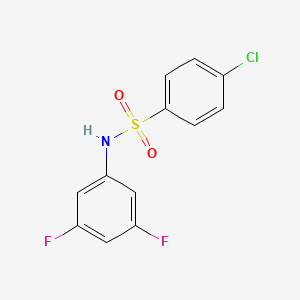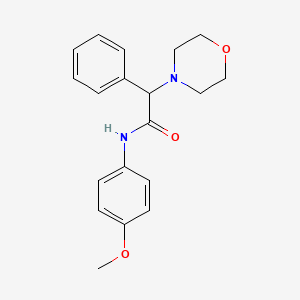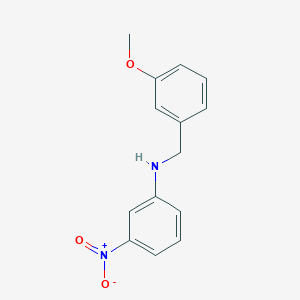
4-chloro-N-(3,5-difluorophenyl)benzenesulfonamide
Overview
Description
“4-chloro-N-(3,5-difluorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H8ClF2NO2S . It is related to other compounds such as “(4-Chloro-3,5-difluorophenyl)boronic acid” which has the molecular formula C6H4BClF2O2 .
Molecular Structure Analysis
The molecular structure of “4-chloro-N-(3,5-difluorophenyl)benzenesulfonamide” is characterized by the presence of a benzenesulfonamide core, with a chlorine atom at the 4-position and a 3,5-difluorophenyl group attached to the nitrogen of the sulfonamide .Scientific Research Applications
Anticancer Properties
The synthesis of aryl thiazolone–benzenesulfonamides derivatives, including 4-chloro-N-(3,5-difluorophenyl)benzenesulfonamide, has been investigated for its anticancer activity . Specifically, these compounds were evaluated against breast cancer cell lines (MDA-MB-231 and MCF-7) as well as a normal breast cell line (MCF-10A). Notably, compounds 4b–c, 4e, 4g–h exhibited significant inhibitory effects against both cancer cell lines, with selectivity ranging from 5.5 to 17.5 times compared to normal cells .
Carbonic Anhydrase IX (CA IX) Inhibition
CA IX is overexpressed in many solid tumors, contributing to tumor hypoxia. Inhibition of CA IX is a promising strategy for developing antiproliferative agents. Three sulfonamide derivatives (4e, 4g, and 4h) demonstrated excellent enzyme inhibition against CA IX (IC50 10.93–25.06 nM) and CA II (IC50 1.55–3.92 μM), highlighting their selectivity for CA IX over CA II .
Apoptosis Induction
Compound 4e induced apoptosis in MDA-MB-231 breast cancer cells, significantly increasing the annexin V-FITC percentage by 22-fold compared to control. This apoptotic effect underscores its potential as an antiproliferative agent .
Antimicrobial Activity
While the primary focus has been on cancer research, it’s worth noting that some sulfonamide derivatives may also exhibit antimicrobial properties. Further studies are needed to explore this aspect .
Bacterial Growth Inhibition
Inhibition of carbonic anhydrases (CAs) in bacteria has been reported to interfere with bacterial growth. Although not extensively studied for this purpose, compounds like 4-chloro-N-(3,5-difluorophenyl)benzenesulfonamide could potentially impact bacterial physiology .
Mechanism of Action
Mode of Action
Sulfonamides are generally known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid . This inhibition prevents the bacteria from producing essential proteins, thereby inhibiting their growth.
Biochemical Pathways
Based on the general action of sulfonamides, it can be inferred that the compound may interfere with the folic acid synthesis pathway in bacteria .
Result of Action
Sulfonamides, in general, are known to inhibit bacterial growth by interfering with their protein synthesis .
properties
IUPAC Name |
4-chloro-N-(3,5-difluorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-1-3-12(4-2-8)19(17,18)16-11-6-9(14)5-10(15)7-11/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJJBGOGYSKRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone](/img/structure/B4385928.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4385934.png)

![N-cyclopropyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4385953.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4385964.png)
![N-(4-chlorophenyl)-2-methoxy-5-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4385974.png)
![2-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4385979.png)
![2-{2-[5-mercapto-4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B4385986.png)

acetyl]amino}benzoate](/img/structure/B4385993.png)
![methyl 3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B4386013.png)
![N-(2-ethyl-6-methylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4386018.png)
![(2,2-dimethylpropyl){5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4386025.png)